molecular formula C19H19N3O3S B2811903 2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1008923-26-9

2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2811903
CAS No.: 1008923-26-9
M. Wt: 369.44
InChI Key: WOKWOXLNVYXFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Properties

IUPAC Name

9,13-dimethyl-10-(2-methylphenyl)-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-6-4-5-7-15(11)21-18(26)20-17-12(2)19(21,3)25-16-9-8-13(22(23)24)10-14(16)17/h4-10,12,17H,1-3H3,(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKWOXLNVYXFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC=CC=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a member of the oxadiazocine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound features a complex structure characterized by:

  • Two six-membered rings
  • One five-membered aza ring
  • A tetrahydrofuran ring

The presence of various functional groups such as nitro and thione contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds in the oxadiazocine class exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound possess inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Recent findings suggest that 2,11-dimethyl-8-nitro derivatives show promise in cancer therapy. In vitro studies have reported that these compounds induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)12Caspase activation
A549 (Lung)10Bcl-2 modulation

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a similar oxadiazocine derivative against Staphylococcus aureus. Results indicated a significant reduction in bacterial load after treatment with an IC50 value of 20 µM.
  • Case Study on Cancer Cell Lines : A laboratory study assessed the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability and increased apoptosis markers.

The biological activities of 2,11-dimethyl-8-nitro compounds are thought to involve:

  • Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA, disrupting replication.
  • Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways has also been observed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.